molecular formula C8H5N3O3 B8403168 5-(Pyrimidin-4-yl)oxazole-4-carboxylic acid

5-(Pyrimidin-4-yl)oxazole-4-carboxylic acid

Cat. No. B8403168
M. Wt: 191.14 g/mol
InChI Key: QOXBEQJZYJJLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrimidin-4-yl)oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5N3O3 and its molecular weight is 191.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyrimidin-4-yl)oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyrimidin-4-yl)oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Pyrimidin-4-yl)oxazole-4-carboxylic acid

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

5-pyrimidin-4-yl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-8(13)6-7(14-4-11-6)5-1-2-9-3-10-5/h1-4H,(H,12,13)

InChI Key

QOXBEQJZYJJLSG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C2=C(N=CO2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 5-(pyrimidin-4-yl)oxazole-4-carboxylate (179 mg, 0.80 mmol) in THF/H2O (1:1, 6 mL) was treated with LiOH (60 mg, 1.43 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 15 min, then diluted with EtOAc and 1N aq. HCl-solution was added (to reach pH=1). The layers were separated and the aq. layer extracted with EtOAc (2×), EtOAc/MeOH 4:1 then DCM/MeOH 4:1. The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo to obtain the title compound as a solid which was used without further purification. LC-MS conditions A: tR=0.56 min, [M+H]+=192.47.
Name
methyl 5-(pyrimidin-4-yl)oxazole-4-carboxylate
Quantity
179 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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